1-(6-Methoxynaphthalen-2-yl)heptan-1-one
Overview
Description
Scientific Research Applications
Quantum Mechanical and Spectroscopic Studies
A comprehensive study focused on the quantum mechanical and spectroscopic properties of a related compound, highlighting its potential in non-steroidal anti-inflammatory drug research. The study employed various computational and experimental techniques to investigate the vibrational characteristics and reactivity parameters, including molecular docking against protein targets (Sakthivel et al., 2018).
Solvent Effects on Radical Reactions
Research on the effects of solvents on hydrogen atom abstraction rates involved derivatives of the compound, offering insights into radical reactions and antioxidant activities. This work contributes to understanding the chemical's behavior in various solvent environments and its implications for pharmaceutical applications (Litwinienko & Ingold, 2004).
Receptor Binding and Activity
A detailed investigation into the methyl substitution on the piperidine ring of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives explored selective binding and activity at the sigma(1) receptor. The findings are crucial for the development of pharmaceuticals targeting these receptors, with implications for tumor research and therapy (Berardi et al., 2005).
Catalysis and Selectivity in Chemical Synthesis
Studies have shown the catalytic efficiency of certain catalysts in the methylation of 2-naphthol using greener agents, leading to the production of 2-methoxynaphthalene, an intermediate in naproxen synthesis. This research highlights the compound's role in facilitating more sustainable and selective chemical processes (Yadav & Salunke, 2013).
Thermodynamic and Kinetic Properties
The thermodynamic and kinetic properties of methoxyphenols and dimethoxybenzenes, which include derivatives of the compound, have been extensively studied. This research provides valuable data on the energetic aspects of these molecules, contributing to their application in various chemical and pharmaceutical contexts (Varfolomeev et al., 2010).
Advanced Material Synthesis
Research into the acylation of 2-methoxynaphthalene over zeolite catalysts for producing specific intermediates showcases the compound's significance in the synthesis of advanced materials. This application demonstrates the potential of the compound in contributing to the development of novel materials with precise chemical properties (Andy et al., 2000).
Properties
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)heptan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-3-4-5-6-7-18(19)16-9-8-15-13-17(20-2)11-10-14(15)12-16/h8-13H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVTYNUOGDMEKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435016 | |
Record name | 6-Methoxy-2-heptanonaphthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53526-25-3 | |
Record name | 6-Methoxy-2-heptanonaphthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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